N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide
Overview
Description
N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide: is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, attached to a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide typically involves the following steps:
Nitration of 2-chloroaniline: The starting material, 2-chloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with cyclohexylacetyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: N-(2-amino-5-nitrophenyl)-2-cyclohexylacetamide.
Substitution: N-(2-substituted-5-nitrophenyl)-2-cyclohexylacetamide derivatives.
Scientific Research Applications
Chemistry
N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro and chloro groups can enhance the compound’s ability to interact with biological targets.
Industry
This compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The biological activity of N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)acetamide: Lacks the cyclohexyl group, which may affect its solubility and biological activity.
N-(2-chloro-4-nitrophenyl)-2-cyclohexylacetamide: The position of the nitro group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide is unique due to the combination of the cyclohexylacetamide moiety with the 2-chloro-5-nitrophenyl group. This specific structure provides distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTUNVUAPXDYSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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